molecular formula C18H18F3N5O2S B6505256 2-[4-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperazin-1-yl]-4-(trifluoromethyl)-1,3-benzothiazole CAS No. 1396870-75-9

2-[4-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperazin-1-yl]-4-(trifluoromethyl)-1,3-benzothiazole

Cat. No. B6505256
CAS RN: 1396870-75-9
M. Wt: 425.4 g/mol
InChI Key: GEBANKOYOXZRGY-UHFFFAOYSA-N
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Description

The compound is a pyrazole-bearing compound known for its diverse pharmacological effects . Pyrazole compounds are known for their potent antileishmanial and antimalarial activities .


Synthesis Analysis

The synthesis of such pyrazole compounds involves a multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with a carbonyl system, using a heterocyclic system . The structures of the synthesized compounds are verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .


Chemical Reactions Analysis

Pyrazole compounds are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The chemical reactions involving these compounds are dependent on the type of coordinating ligands .

Future Directions

The future directions in the research of pyrazole compounds involve the development of safe and effective antileishmanial and antimalarial agents . The increasing popularity of pyrazoles in several fields of science suggests that they will continue to be a focus of many techniques .

properties

IUPAC Name

(3-methoxy-1-methylpyrazol-4-yl)-[4-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3N5O2S/c1-24-10-11(15(23-24)28-2)16(27)25-6-8-26(9-7-25)17-22-14-12(18(19,20)21)4-3-5-13(14)29-17/h3-5,10H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEBANKOYOXZRGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)N2CCN(CC2)C3=NC4=C(C=CC=C4S3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone

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